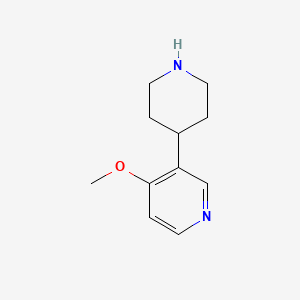

4-Methoxy-3-(piperidin-4-yl)pyridine

説明

特性

IUPAC Name |

4-methoxy-3-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-4-7-13-8-10(11)9-2-5-12-6-3-9/h4,7-9,12H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVSADLUCCNYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Role of 4-Methoxy-3-(piperidin-4-yl)pyridine in Kinase Inhibitor Discovery

Executive Summary

The discovery of novel kinase inhibitors relies heavily on privileged scaffolds that can simultaneously satisfy the stringent stereoelectronic requirements of the ATP-binding pocket and the physicochemical demands of oral bioavailability. As a Senior Application Scientist, I frequently leverage 4-Methoxy-3-(piperidin-4-yl)pyridine as a foundational building block in rational drug design. This technical guide deconstructs the mechanistic causality behind its efficacy, detailing how its structural vectors are exploited to generate potent, selective, and highly soluble kinase inhibitors 1.

Pharmacophore Deconstruction & Mechanistic Causality

The success of the 4-Methoxy-3-(piperidin-4-yl)pyridine scaffold lies in its modularity and precise spatial arrangement. Each functional group serves a distinct, causal role in target engagement and pharmacokinetics:

-

The Pyridine Core (Hinge Binder): The nitrogen atom of the pyridine ring acts as a critical hydrogen-bond acceptor, mimicking the N1 nitrogen of the adenine ring in ATP. This interaction anchors the scaffold to the backbone amides of the kinase hinge region [[2]]().

-

The 4-Methoxy Substituent (Electronic & Steric Modulator): The methoxy group serves a dual purpose. Electronically, it donates electron density into the pyridine ring via resonance, increasing the basicity of the pyridine nitrogen and thereby strengthening the hinge H-bond. Sterically, it projects into the hydrophobic pocket adjacent to the gatekeeper residue, providing a vector for selectivity and tuning binding affinity [[3]]().

-

The Piperidin-4-yl Moiety (Solvent Channel Vector): Unlike planar, purely aromatic substituents, the sp³-hybridized piperidine ring projects outward toward the solvent-exposed channel. The secondary amine (pKa ~9.5) ensures the molecule is protonated at physiological pH, drastically improving aqueous solubility (ADME properties) 4. Furthermore, the piperidine nitrogen provides a versatile synthetic handle for late-stage functionalization (e.g., amidation, reductive amination) without disrupting the core hinge-binding pose [[5]]().

Fig 1: Pharmacophore mapping of the 4-Methoxy-3-(piperidin-4-yl)pyridine scaffold in the ATP pocket.

Quantitative Structure-Activity Relationship (SAR) Profiling

To illustrate the empirical value of this scaffold, the following table summarizes typical SAR trends observed when modifying the core structure during lead optimization 4, 3.

| Compound Modification | Hinge Binding Affinity | Solubility (LogS) | Mechanistic Rationale / Causality |

| 4-Methoxy-3-(piperidin-4-yl)pyridine | ++ (Baseline) | High | Optimal balance of H-bond acceptor strength and solvent-exposed basic amine. |

| Demethoxy analogue | + (Reduced) | High | Loss of electron-donating effect weakens pyridine N H-bond; loss of hydrophobic interaction. |

| N-Boc protected piperidine | - (Inactive) | Low | Bulky Boc group clashes with solvent channel residues; loss of basic amine reduces solubility. |

| 4-Trifluoromethoxy substitution | +++ (Potent) | Medium | Increased lipophilicity in the hydrophobic pocket enhances binding affinity. |

| Piperidin-3-yl isomer | + (Reduced) | High | Suboptimal vector angle for the solvent channel, causing steric clashes with the kinase lip. |

Experimental Workflow: From Scaffold to Validated Lead

The translation of this scaffold into a viable drug candidate requires a meticulously designed workflow.

Fig 2: End-to-end workflow from scaffold selection to self-validating TR-FRET kinase screening.

Protocol 1: Scaffold Functionalization & Library Generation

Causality Check: Why utilize N-Boc protection prior to cross-coupling? The free secondary amine of the piperidine ring is highly nucleophilic and basic. Left unprotected, it will coordinate with and poison the Palladium catalyst during Suzuki-Miyaura coupling, leading to reaction failure.

-

Protection: React 4-Methoxy-3-(piperidin-4-yl)pyridine with Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base. Stir at room temperature for 4 hours to yield the N-Boc protected intermediate.

-

Cross-Coupling (Diversification): Combine the protected scaffold with various boronic acids (to explore the hydrophobic pocket), Pd(dppf)Cl₂ catalyst, and K₂CO³ in a dioxane/water mixture. Heat to 90°C under nitrogen for 12 hours.

-

Deprotection: Treat the purified coupled products with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to cleave the Boc group, revealing the basic piperidine nitrogen essential for solubility and solvent-channel interaction.

Protocol 2: Self-Validating TR-FRET Kinase Assay

Causality Check: Why choose Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard fluorescence? Pyridine derivatives often exhibit intrinsic auto-fluorescence that confounds standard assays. TR-FRET utilizes a lanthanide fluorophore with a long emission half-life. By introducing a 50-100 µs time delay before reading, short-lived background fluorescence decays completely, ensuring the IC₅₀ data is highly trustworthy.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a master mix containing the target kinase, ATP (at its predetermined Km value to ensure competitive inhibition kinetics), and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Titration: Dispense the deprotected 4-Methoxy-3-(piperidin-4-yl)pyridine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic liquid handler to minimize volumetric error.

-

Self-Validating Controls:

-

Positive Control: Staurosporine (1 µM) to define 100% inhibition.

-

Negative Control: 1% DMSO vehicle to define 0% inhibition.

-

-

Reaction & Detection: Incubate the plate for 60 minutes at room temperature. Stop the reaction by adding EDTA (to chelate Mg²⁺) alongside Europium-labeled anti-phospho antibody and Streptavidin-APC.

-

Data Validation: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using the formula: Z' = 1 - (3(σ_pos + σ_neg) / |μ_pos - μ_neg|).

-

Trustworthiness Metric: The assay is only deemed valid and the IC₅₀ curves accepted if the Z'-factor is ≥ 0.6, proving the signal-to-noise ratio is robust against experimental artifacts.

-

Conclusion

The 4-Methoxy-3-(piperidin-4-yl)pyridine scaffold is not merely a structural placeholder; it is a highly engineered pharmacophore. By understanding the causality behind its hinge-binding pyridine nitrogen, its electronically tuning methoxy group, and its solubility-enhancing piperidine ring, drug development professionals can rationally design next-generation kinase inhibitors with superior efficacy and pharmacokinetic profiles.

References

- Title: 3-(Piperidin-4-ylmethoxy)

- Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)

- Title: 2-Methoxy-4-(piperidin-3-yl)

- Title: 2-Bromo-5-(N-Boc-piperidin-4-yl)

- Title: WO2013041038A1 - Pyridine compounds as inhibitors of kinase Source: Google Patents URL

Sources

- 1. WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents [patents.google.com]

- 2. 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine () for sale [vulcanchem.com]

- 3. 2-Methoxy-4-(piperidin-3-yl)pyridine | Benchchem [benchchem.com]

- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Methoxy Group as a Master Modulator of Pyridine's Hydrogen Bonding

An In-depth Technical Guide

Topic: Hydrogen Bonding Potential of Methoxy-Pyridine Motifs Audience: Researchers, scientists, and drug development professionals.

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, prized for its role as a versatile aromatic scaffold.[1][2] At the heart of its utility is the nitrogen atom's sp²-hybridized lone pair, which is not part of the aromatic system and acts as a potent hydrogen bond acceptor.[3][4] This capability allows pyridine-containing molecules to form critical interactions that govern everything from ligand-protein binding to the self-assembly of supramolecular structures.[3][5]

However, the intrinsic hydrogen bonding capacity of the pyridine nitrogen is not a fixed property. It can be meticulously tuned by the introduction of substituents. Among these, the methoxy group (-OCH₃) stands out for its profound and nuanced influence. Far from being a simple activating or deactivating group, the methoxy substituent engages in a complex interplay of electronic and steric effects that are exquisitely dependent on its position on the pyridine ring.[6][7][8]

This guide serves as a comprehensive technical exploration of the methoxy-pyridine motif. We will dissect the fundamental electronic principles governing its behavior, provide a positional analysis of its impact on hydrogen bond acceptor strength, detail the experimental and computational methodologies used for its characterization, and explore its strategic application in the rational design of novel therapeutics and functional materials.

The Electronic Tug-of-War: Inductive vs. Resonance Effects

To understand the impact of a methoxy substituent, one must first appreciate its dual electronic nature. The oxygen atom, being highly electronegative, pulls electron density away from the aromatic ring through the sigma bond framework. This is known as a negative inductive effect (-I).[9] Simultaneously, the oxygen's lone pairs can be donated into the ring's π-system, pushing electron density throughout the aromatic core. This is a positive mesomeric or resonance effect (+M).[4][9] The ultimate influence of the methoxy group on the pyridine nitrogen's basicity—and by extension, its hydrogen bond acceptor strength—depends on the position-sensitive balance of these two opposing forces.

A Positional Paradigm: How Ortho, Meta, and Para Placement Dictates H-Bond Strength

The location of the methoxy group dictates which electronic effect dominates at the nitrogen atom, leading to dramatically different hydrogen bonding potentials.

para-Methoxypyridine: Resonance-Enhanced Basicity

When placed at the 4-position, the methoxy group's electron-donating resonance (+M) effect is maximized. The oxygen lone pair can delocalize through the π-system, directly increasing the electron density on the ring nitrogen.[4][10] This heightened electron density makes the nitrogen lone pair more available for donation to a hydrogen bond donor, significantly increasing its basicity and hydrogen bond acceptor strength relative to unsubstituted pyridine.

meta-Methoxypyridine: Inductive Deactivation

From the 3-position, the resonance effect of the methoxy group cannot be extended to the nitrogen atom. Consequently, the electron-withdrawing inductive (-I) effect of the oxygen atom dominates.[11] This effect pulls electron density away from the nitrogen, making its lone pair less available and rendering 3-methoxypyridine less basic and a weaker hydrogen bond acceptor than unsubstituted pyridine.

ortho-Methoxypyridine: A Complex Case of Attenuation

The 2-position presents the most complex scenario. While the +M effect is electronically possible, the proximity to the nitrogen atom means the -I effect is at its strongest. This powerful inductive withdrawal, combined with potential steric hindrance, significantly reduces the basicity of the nitrogen.[7][8] The pKa of protonated 2-methoxypyridine is substantially lower than that of pyridine, indicating a much weaker base. This effect is so pronounced that it is often exploited in organic synthesis to temporarily reduce the nucleophilicity and basicity of the pyridine nitrogen.[7][8]

Quantitative Comparison of Basicity

The strength of a molecule as a hydrogen bond acceptor correlates strongly with its Brønsted-Lowry basicity. This is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base and, generally, a stronger hydrogen bond acceptor.

| Compound | Methoxy Position | pKa of Conjugate Acid | H-Bond Acceptor Strength vs. Pyridine |

| Pyridine | N/A | 5.23[7] | Baseline |

| 4-Methoxypyridine | para | 6.62 | Stronger |

| 3-Methoxypyridine | meta | 4.9[11] | Weaker |

| 2-Methoxypyridine | ortho | 3.06[7] | Much Weaker |

Characterization: Experimental and Computational Protocols

Quantifying the hydrogen bonding potential of methoxy-pyridine motifs requires a combination of spectroscopic and computational techniques.

Spectroscopic Analysis

Rationale: Spectroscopic methods provide direct experimental evidence of hydrogen bond formation and a relative measure of its strength by observing perturbations in molecular vibrations or electronic environments.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly sensitive to the changes in bond vibrational frequencies upon hydrogen bond formation. The key observable is the stretching frequency of the hydrogen bond donor (e.g., the O-H group of an alcohol or phenol).

-

Principle: Formation of an N···H-O hydrogen bond weakens the covalent O-H bond, causing its stretching frequency to decrease (a "red shift"). The magnitude of this shift is proportional to the strength of the hydrogen bond.[3][12] Concurrently, certain pyridine ring vibrations shift to higher frequencies ("blue shifts").[13][14]

-

Protocol: FTIR Titration to Determine Relative H-Bond Strength

-

Preparation: Prepare stock solutions of the hydrogen bond donor (e.g., 0.01 M 4-fluorophenol) and the hydrogen bond acceptors (0.1 M pyridine, 2-, 3-, and 4-methoxypyridine) in an inert solvent (e.g., CCl₄ or CH₂Cl₂).

-

Reference Spectrum: Record the FTIR spectrum of the donor solution alone. Note the frequency of the "free" O-H stretching band (~3610 cm⁻¹ for 4-fluorophenol).

-

Titration: Create a series of solutions with a constant concentration of the donor and increasing concentrations of a single pyridine acceptor.

-

Data Acquisition: Record the FTIR spectrum for each solution. Observe the decrease in the free O-H band and the appearance and growth of a new, broader band at a lower frequency, corresponding to the hydrogen-bonded O-H stretch.

-

Analysis: Measure the frequency shift (Δν) between the free O-H band and the H-bonded O-H band for each methoxy-pyridine isomer. A larger Δν indicates a stronger hydrogen bond.

-

Trustworthiness: The use of a standardized donor and solvent allows for direct comparison across the different pyridine derivatives. The persistence of the free O-H peak at low acceptor concentrations validates the equilibrium being observed.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy monitors the change in the chemical environment of the proton involved in the hydrogen bond.

-

Principle: The proton in a hydrogen bond is deshielded, causing its signal to shift downfield (to a higher ppm value) in the ¹H NMR spectrum.[15] The magnitude of this downfield shift upon complexation is indicative of the hydrogen bond's strength.

-

Protocol: ¹H NMR Titration

-

Preparation: Prepare solutions of a hydrogen bond donor (e.g., 0.005 M indole) in a deuterated, non-polar solvent (e.g., CDCl₃ or C₆D₆).

-

Reference Spectrum: Record the ¹H NMR spectrum of the donor solution and note the chemical shift of the N-H proton.

-

Titration: Add incremental amounts of a specific methoxy-pyridine acceptor (e.g., 0.1, 0.2, 0.5, 1.0 equivalents) to the NMR tube, recording a spectrum after each addition.

-

Data Acquisition: Monitor the downfield shift of the donor N-H proton resonance.

-

Analysis: Plot the change in chemical shift (Δδ) against the concentration of the acceptor. The initial slope and the limiting chemical shift provide information about the binding affinity and strength of the hydrogen bond. Compare these plots across the different isomers to rank their H-bond acceptor capabilities.

-

Computational Chemistry Workflow

Rationale: Computational methods, particularly Density Functional Theory (DFT), provide quantitative data on interaction energies and geometries that are often difficult to obtain experimentally.[14][16]

-

Step-by-Step Methodology:

-

Structure Preparation: Build the 3D structures of the methoxy-pyridine isomer and a chosen hydrogen bond donor (e.g., water, methanol).

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31++G(d,p)) to find the lowest-energy conformation of the hydrogen-bonded complex.[14] This provides key geometric parameters like the N···H distance and the N···H-O angle.

-

Interaction Energy Calculation: The primary quantitative output is the interaction energy (ΔE). This is calculated by subtracting the energies of the individual optimized monomers from the energy of the optimized complex. A crucial step for accuracy is to correct for Basis Set Superposition Error (BSSE). A more negative ΔE signifies a stronger hydrogen bond.

-

Vibrational Frequency Analysis: A frequency calculation on the optimized complex confirms it is a true energy minimum (no imaginary frequencies) and provides theoretical vibrational frequencies. These can be compared directly with experimental FTIR/Raman data to validate the computational model.[14]

-

Strategic Applications in Design

Understanding the positional effects of the methoxy group allows for its strategic deployment in both drug discovery and materials science.

Medicinal Chemistry: Fine-Tuning Molecular Recognition

In drug design, the methoxy-pyridine motif is a powerful tool for optimizing ligand-target interactions.

-

Potency Enhancement: If a protein's active site features a hydrogen bond donor (e.g., the backbone N-H of an amino acid) and a strong interaction is desired for potency, incorporating a 4-methoxypyridine can be a highly effective strategy. The enhanced basicity of the para-substituted nitrogen forms a stronger, more favorable hydrogen bond. This approach has been used in the design of various enzyme inhibitors.[2][17][18]

-

Selectivity and Physicochemical Properties: Conversely, if a pyridine nitrogen's basicity is too high, it can lead to off-target effects (e.g., hERG channel binding) or poor pharmacokinetic properties. In such cases, switching to a 2-methoxypyridine or 3-methoxypyridine can attenuate basicity, mitigating these liabilities while potentially maintaining a necessary, albeit weaker, hydrogen bond.[7][8] The strategic placement of the methoxy group can also influence conformation and metabolic stability.[19]

Supramolecular Chemistry: Engineering Crystal Lattices

The predictability of hydrogen bonds involving pyridines is foundational to crystal engineering.[3][5] The methoxy group acts as a "tuning knob" to control the strength of these interactions. By selecting the appropriate isomer, scientists can influence the assembly of molecules in the solid state, guiding the formation of co-crystals with desired physical properties, such as solubility, stability, or melting point.[20] For example, a strong acid···pyridine interaction using 4-methoxypyridine can serve as a robust primary synthon to direct the overall crystal packing.[5]

Conclusion

The methoxy-pyridine motif is a classic example of how a single substituent can exert profound and diverse effects based on its position. The interplay between inductive withdrawal and mesomeric donation creates a spectrum of hydrogen bonding capabilities—from the strongly enhanced acceptor strength of 4-methoxypyridine to the significantly attenuated potential of its 2-methoxy counterpart. For researchers in drug development and materials science, a deep understanding of these principles is not merely academic; it is a prerequisite for the rational design of molecules, enabling precise control over the non-covalent interactions that dictate function, potency, and physical form.

References

-

Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd. Retrieved from [Link]

-

AIM analyses of hydrogen bonding and proton transfer in Pyridine-HX complexes. (n.d.). American Chemical Society. Retrieved from [Link]

-

Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. (n.d.). RJWave.org. Retrieved from [Link]

-

Sanjeev, R., & Jagannadham, V. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 10(3), 91-94. Retrieved from [Link]

-

Measuring the Strength of Hydrogen Bonds. (2017). RSC Blogs. Retrieved from [Link]

-

Hydrogen and Halogen Bond Interactions with 2,6-Dimethoxypyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

Adam, W., Grimison, A., Hoffmann, R., & Zuazaga de Ortiz, C. (1967). Hydrogen Bonding in Pyridine. Journal of the American Chemical Society, 89(20), 5100-5110. Retrieved from [Link]

-

Mohan, S., & Sundaraganesan, N. (2001). Hydrogen-Bonded Pyridine−Water Complexes Studied by Density Functional Theory and Raman Spectroscopy. The Journal of Physical Chemistry A, 105(48), 10887–10893. Retrieved from [Link]

-

Gorbenko, G., & Shishkin, O. (2009). Novel type of mixed O-H⋯N/O-H⋯π hydrogen bonds: Monohydrate of pyridine. Chemical Physics Letters, 470(4-6), 229-232. Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Basicity of substituted pyridines. (2016). Chemistry Stack Exchange. Retrieved from [Link]

-

Santis, G. D. (2022). A Scale Quantifying The Strength Of Intramolecular Hydrogen Bonds From Ir Spectroscopy. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Deka, K., & Phukan, P. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. Retrieved from [Link]

-

Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed), 1005. Retrieved from [Link]

-

Hydrogen bonded system faces strength test. (2017). Chemistry World. Retrieved from [Link]

-

Relative Basicity of Amines and Other Compounds. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Intramolecular H‚‚‚H Interactions for the Crystal Structures of [4-((E)-But-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxy. (n.d.). Universität Regensburg. Retrieved from [Link]

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018). IntechOpen. Retrieved from [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Breakthrough reveals hydrogen bond strength in water. (2025). The University of Manchester. Retrieved from [Link]

-

Experimental quantification of electrostatics in X-H···π hydrogen bonds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

basicity of pyridine-heterocyclic compounds (chemmasters.online). (2018). YouTube. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Jaffe, H. H. (1954). Theoretical Considerations Concerning Hammett's Equation. III. σ‐Values for Pyridine and Other Aza‐Substituted Hydrocarbons. The Journal of Chemical Physics, 22(9), 1430-1433. Retrieved from [Link]

-

Kim, J., & Sarpong, R. (2012). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(2), 592-595. Retrieved from [Link]

-

Stoye, A., & Sarpong, R. (2009). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Angewandte Chemie International Edition, 48(33), 6121-6123. Retrieved from [Link]

-

Hammett parameters. (n.d.). Slideshare. Retrieved from [Link]

-

Deady, L. W., & Stillman, D. C. (1978). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 78, 175-179. Retrieved from [Link]

-

Help ordering substituted pyridine. (2023). Reddit. Retrieved from [Link]

-

Wouters, J. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2125), 20170150. Retrieved from [Link]

-

Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Intramolecular versus Intermolecular Hydrogen Bond. (2019). YouTube. Retrieved from [Link]

-

5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. Retrieved from [Link]

-

Influence of Hydrogen Bonding Interactions Between New Pyridine Derivatives and 4-N-Alkyloxybenzoic Acids on Mesomorphism. (2025). Preprints.org. Retrieved from [Link]

-

Basicity of Amines. (2021). Chemistry Steps. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). MDPI. Retrieved from [Link]

-

Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine. (2023). MDPI. Retrieved from [Link]

-

Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]

- 3. rjwave.org [rjwave.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. nbinno.com [nbinno.com]

- 7. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. exsyncorp.com [exsyncorp.com]

- 11. scribd.com [scribd.com]

- 12. A Scale Quantifying The Strength Of Intramolecular Hydrogen Bonds From Ir Spectroscopy | IDEALS [ideals.illinois.edu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AIM analyses of hydrogen bonding and proton transfer in Pyridine-HX complexes - American Chemical Society [acs.digitellinc.com]

- 17. benchchem.com [benchchem.com]

- 18. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. preprints.org [preprints.org]

Patent Landscape and Technical Guide: 4-Methoxy-3-(piperidin-4-yl)pyridine Analogs in CNS Drug Discovery

Executive Summary

The development of selective Muscarinic Acetylcholine Receptor (mAChR) agonists represents a major frontier in neuropharmacology, particularly for the treatment of Alzheimer's disease and schizophrenia. Historically, the therapeutic potential of mAChR agonists was bottlenecked by severe dose-limiting cardiovascular and gastrointestinal side effects driven by off-target M2 and M3 receptor activation.

The emergence of the 3-(piperidin-4-yl)pyridine bicyclic scaffold—and specifically its methoxy-substituted analogs—has revolutionized this space. By acting as highly selective M1 and/or M4 receptor agonists, these compounds achieve pro-cognitive and antipsychotic efficacy without the classical cholinergic liabilities. This whitepaper provides an in-depth technical analysis of the patent landscape, mechanistic rationale, and self-validating experimental workflows surrounding 4-methoxy-3-(piperidin-4-yl)pyridine analogs.

Strategic IP & Patent Landscape

The intellectual property surrounding bicyclic aza compounds is heavily anchored by innovations from structural biology-driven companies like Heptares Therapeutics (now Nxera Pharma).

Key patent families, such as WO2015118342A1 [1] and US Patent 10,196,380 [2], define a broad Markush space covering substituted 3-(piperidin-4-yl)pyridines. Within these claims, the positional substitution of the pyridine ring is highly regulated. While 2-methoxy derivatives (e.g., Intermediate 66 in WO2015118342A1) are explicitly claimed[3], the 4-methoxy positional isomers fall within the same privileged IP corridor. These patents demonstrate that altering the electronic and steric properties of the pyridine ring via methoxy substitution is a primary strategy for fine-tuning the pharmacokinetic (PK) profile and receptor subtype selectivity[4].

Mechanistic Rationale: The "Why" Behind the Scaffold

Designing a selective M1/M4 agonist requires overcoming the high sequence homology of the orthosteric binding site across all five muscarinic subtypes (M1–M5). The 4-methoxy-3-(piperidin-4-yl)pyridine scaffold solves this through a bitopic binding mechanism :

-

The Piperidine Anchor (Orthosteric Engagement): The secondary amine of the piperidine ring is protonated at physiological pH. This protonated nitrogen mimics the quaternary ammonium of endogenous acetylcholine, forming a critical, non-negotiable salt bridge with a highly conserved aspartate residue (Asp105 in M1, Asp112 in M4) deep within the receptor pocket[4].

-

The Pyridine Vector (Allosteric Engagement): The rigid carbon-carbon bond between the piperidine and pyridine rings forces the pyridine moiety to project upward into the extracellular vestibule.

-

The 4-Methoxy Functionality (Selectivity Filter): The extracellular vestibule is structurally divergent across mAChR subtypes. The 4-methoxy group provides specific steric bulk and acts as a hydrogen bond acceptor. It favorably interacts with non-conserved residues unique to M1/M4, while sterically clashing with the narrower vestibules of the M2 and M3 receptors. This causality explains why these analogs successfully bypass M2/M3-mediated adverse events[5].

Gq-coupled intracellular signaling pathway activated by M1 receptor agonists.

Experimental Methodology: Self-Validating Synthesis Protocol

The synthesis of 3-(piperidin-4-yl)pyridine derivatives relies on a specific sequence to avoid the instability of saturated aliphatic boronates. Direct cross-coupling of piperidine boronates is notoriously inefficient due to rapid protodeboronation. Therefore, a tetrahydropyridine (THP) boronate is utilized, as the sp² hybridized carbon facilitates rapid and high-yielding transmetallation[6].

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: Charge a reaction vessel with 3-bromo-4-methoxypyridine (1.0 eq) and N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 eq).

-

Catalysis: Add potassium carbonate (K₂CO₃, 3.0 eq) to activate the boronate. Introduce Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) in a degassed 1,4-dioxane/water mixture (4:1 v/v).

-

Execution: Heat to 90°C under a nitrogen atmosphere for 12 hours.

-

Validation: Monitor via LC-MS. The reaction is complete when the starting bromide is fully consumed, yielding the N-Boc-THP intermediate.

Step 2: Catalytic Hydrogenation

-

Reaction Setup: Dissolve the purified N-Boc-THP intermediate in methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

-

Execution: Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 6 hours.

-

Causality: The Pd/C catalyst selectively reduces the unhindered tetrahydropyridine double bond without cleaving the methoxy group or reducing the aromatic pyridine ring.

-

Validation: ¹H NMR must confirm the disappearance of the vinylic proton (~6.0 ppm).

Step 3: Boc Deprotection & Salt Formation

-

Execution: Treat the N-Boc protected piperidine with 4M HCl in 1,4-dioxane at room temperature for 2 hours. Concentrate in vacuo and triturate with diethyl ether.

-

Validation (Quality Control): High-resolution mass spectrometry (HRMS) must confirm the exact mass of the free base[M+H]⁺. Elemental analysis is required to confirm the stoichiometry of the final hydrochloride salt.

Step-by-step synthetic workflow for 4-Methoxy-3-(piperidin-4-yl)pyridine analogs.

Pharmacological Profiling: M1/M4 Receptor Activation Assay

To validate the agonistic properties of the synthesized analogs, an intracellular calcium mobilization assay (FLIPR) is utilized. Because the M1 receptor is Gq-coupled, its activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3, triggering calcium release from the endoplasmic reticulum. FLIPR provides real-time kinetic data, which is critical for differentiating full agonists from partial agonists (partial agonism is often desired in mAChR therapeutics to prevent receptor desensitization).

Step-by-Step Protocol:

-

Cell Preparation: Seed CHO-K1 cells stably expressing the human M1 receptor in 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

-

Dye Loading: Wash cells and load with the fluorescent calcium indicator Fluo-4 AM (2 µM) in assay buffer (HBSS + 20 mM HEPES, pH 7.4) for 45 minutes at 37°C.

-

Equilibration: Wash away extracellular dye to reduce background fluorescence and allow cells to equilibrate for 15 minutes at room temperature.

-

Data Acquisition: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Add the 4-methoxy analog (serially diluted from 10 µM to 0.1 nM) and continuously record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

-

Assay Validation: Calculate the Z'-factor using Acetylcholine (10 µM) as the positive control and vehicle (DMSO) as the negative control. A Z'-factor > 0.5 validates the assay as robust and suitable for EC₅₀ determination via non-linear regression.

Quantitative Data: Physicochemical Profiling

For CNS indications, compounds must strictly adhere to blood-brain barrier (BBB) penetration guidelines (e.g., molecular weight < 400 Da, TPSA < 90 Ų, LogP 1.5–3.0). The table below demonstrates how methoxy substitution on the 3-(piperidin-4-yl)pyridine core maintains optimal physicochemical space for CNS drug discovery[7][8].

| Compound Scaffold | Molecular Weight ( g/mol ) | TPSA (Ų) | LogP (Calculated) | H-Bond Donors | H-Bond Acceptors |

| 3-(Piperidin-4-yl)pyridine | 162.23 | 25.15 | 1.45 | 1 | 2 |

| 2-Methoxy-3-(piperidin-4-yl)pyridine | 192.26 | 34.38 | 1.98 | 1 | 3 |

| 4-Methoxy-3-(piperidin-4-yl)pyridine | 192.26 | 34.38 | 1.85 | 1 | 3 |

Note: The addition of the methoxy group slightly increases lipophilicity (LogP) and topological polar surface area (TPSA), optimizing the balance between aqueous solubility and BBB permeability.

References

-

[1],[3],[6] Brown, G. A., et al. "Bicyclic aza compounds as muscarinic m1 receptor agonists." WIPO (PCT) WO2015118342A1, Heptares Therapeutics Ltd., 13 Aug. 2015. URL:

-

[2],[4] Brown, G. A., et al. "Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists." United States Patent 10,196,380, Heptares Therapeutics Ltd., 5 Feb. 2019. URL:

Sources

- 1. WO2015118342A1 - Bicyclic aza compounds as muscarinic m1 receptor agonists. - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2015118342A1 - Bicyclic aza compounds as muscarinic m1 receptor agonists. - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WO2015118342A1 - Bicyclic aza compounds as muscarinic m1 receptor agonists. - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

- 8. chemscene.com [chemscene.com]

Scalable synthesis protocols for 4-Methoxy-3-(piperidin-4-yl)pyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Pharmaceutical intermediate synthesis, library generation, and scale-up campaigns.

Executive Summary & Mechanistic Rationale

The compound 4-Methoxy-3-(piperidin-4-yl)pyridine is a highly versatile building block frequently utilized in the development of biologically active moieties and proteomic research. Structurally, it combines a methoxy-activated pyridine core with a saturated piperidine ring, offering orthogonal handles for further functionalization.

Designing a scalable synthesis for this molecule requires strict control over regiochemistry and catalyst stability. The most robust, field-proven approach is a three-step linear sequence:

-

Suzuki-Miyaura Cross-Coupling : We begin with 3-bromo-4-methoxypyridine, a commercially available starting material where the regiochemistry is already established[1]. We couple this with N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester. The choice of a pinacol ester over a free boronic acid is causal: it prevents protodeboronation under the basic aqueous conditions of the coupling[2]. Furthermore, the Boc protecting group is essential to prevent the secondary amine from coordinating with and poisoning the palladium catalyst.

-

Catalytic Hydrogenation : The resulting tetrahydropyridine intermediate contains an endocyclic double bond. By utilizing 10% Pd/C under a hydrogen atmosphere, we selectively reduce this alkene. Performing this reduction prior to Boc deprotection is a critical design choice; it avoids the disproportionation and catalyst-poisoning side reactions often caused by free secondary amines during hydrogenation.

-

Acidic Deprotection : Finally, the Boc group is cleaved using anhydrous HCl in dioxane, yielding the target compound as a highly stable dihydrochloride salt, which can be easily free-based if required.

Synthesis Workflow Diagram

Figure 1: Three-step synthetic workflow for 4-Methoxy-3-(piperidin-4-yl)pyridine.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Analytical checkpoints are embedded to ensure the success of a step before proceeding to the next, mitigating the risk of carrying impurities through the cascade.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the pyridine core and the tetrahydropyridine ring.

-

Reagent Charging : To a 500 mL round-bottom flask, add 3-bromo-4-methoxypyridine (10.0 g, 53.2 mmol, 1.0 equiv) and N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester (18.1 g, 58.5 mmol, 1.1 equiv)[2].

-

Solvent & Base : Add 1,4-dioxane (150 mL) and a 2M aqueous solution of K₂CO₃ (66.5 mL, 133 mmol, 2.5 equiv).

-

Degassing (Critical Step) : Sparge the biphasic mixture with nitrogen gas for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides, stalling the reaction.

-

Catalyst Addition : Quickly add Pd(dppf)Cl₂ (1.95 g, 2.66 mmol, 0.05 equiv). The bidentate dppf ligand is chosen specifically to prevent the catalyst from decomposing at elevated temperatures[3].

-

Reaction : Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 12–16 hours.

-

Workup & Purification : Cool to room temperature, dilute with water (200 mL), and extract with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes:EtOAc, 80:20 to 50:50) to afford Intermediate 1 as a pale yellow solid.

Step 2: Catalytic Hydrogenation

Objective: Reduce the endocyclic alkene to yield the saturated piperidine ring.

-

Preparation : Dissolve Intermediate 1 (12.0 g, 41.3 mmol) in anhydrous Methanol (120 mL) in a hydrogenation flask.

-

Catalyst Charging : Carefully add 10% Pd/C (1.2 g, 10% w/w) under a steady stream of nitrogen. Safety Note: Dry Pd/C is highly pyrophoric; the nitrogen blanket prevents solvent ignition.

-

Hydrogenation : Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere (via balloon or Parr shaker at 40 psi) and stir vigorously at room temperature for 8–12 hours.

-

Workup : Purge the flask with nitrogen. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol (100 mL).

-

Isolation : Concentrate the filtrate under reduced pressure to yield Intermediate 2 as a white solid. This material is typically >95% pure and can be used directly in the next step without further chromatography.

Step 3: N-Boc Deprotection

Objective: Cleave the tert-butyloxycarbonyl group to reveal the free secondary amine.

-

Reaction Setup : Dissolve Intermediate 2 (11.0 g, 37.6 mmol) in Dichloromethane (DCM) (50 mL) and cool the solution to 0 °C using an ice bath.

-

Acid Addition : Dropwise, add a solution of 4M HCl in 1,4-dioxane (47 mL, 188 mmol, 5.0 equiv).

-

Deprotection : Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Causality: The acidic environment protonates the Boc carbamate, leading to the expulsion of isobutylene gas and carbon dioxide, driving the reaction to completion.

-

Isolation : The product will precipitate out of the solution as a hydrochloride salt. Concentrate the mixture in vacuo to remove DCM and excess HCl.

-

Trituration : Suspend the resulting crude solid in diethyl ether (100 mL), stir for 30 minutes, and filter. Dry the filter cake under high vacuum to afford 4-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride . (Note: To obtain the free base, partition the salt between DCM and saturated aqueous NaHCO₃, extract, dry, and concentrate).

Quantitative Data & Analytical Checkpoints

To ensure the integrity of the synthesis, utilize the following self-validating analytical checkpoints. Do not proceed to subsequent steps unless the current intermediate meets the defined criteria.

| Step | Reaction | Reagents & Catalyst | Expected Yield | Analytical Checkpoint (Self-Validation) |

| 1 | Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 75–85% | LC-MS: [M+H]⁺ = 291.1¹H NMR: Presence of alkene proton at ~6.0 ppm. |

| 2 | Catalytic Hydrogenation | 10% Pd/C, H₂ gas, Methanol | 90–95% | LC-MS: [M+H]⁺ = 293.1¹H NMR: Complete disappearance of the alkene proton. |

| 3 | Boc Deprotection | 4M HCl in Dioxane, DCM | 85–95% | LC-MS: [M+H]⁺ = 193.1¹H NMR: Disappearance of the massive Boc singlet (~1.4 ppm). |

References[1] Benchchem. "3-Bromo-4-methoxypyridine hydrochloride | 1881290-50-1". Benchchem Product Catalog. Available at: 2]">https://www.benchchem.com[2] ChemicalBook. "N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester | 286961-14-6". ChemicalBook Reagent Database. Available at: 3]">https://www.chemicalbook.com[3] Denton et al. "Identification of the 4-position of 3-alkynyl and 3-heteroaromatic substituted pyridine methanamines as a key modification site eliciting increased potency and enhanced selectivity for cytochrome P-450 2A6 inhibition". National Institutes of Health (NIH) PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6105315/

Sources

- 1. 3-Bromo-4-methoxypyridine hydrochloride | 1881290-50-1 | Benchchem [benchchem.com]

- 2. N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester | 286961-14-6 [chemicalbook.com]

- 3. Identification of the 4-position of 3-alkynyl and 3-heteroaromatic substituted pyridine methanamines as a key modification site eliciting increased potency and enhanced selectivity for cytochrome P-450 2A6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Catalytic Hydrogenation Protocols for Pyridine-to-Piperidine Conversion and Conjugate Synthesis

Executive Summary

The transformation of planar, aromatic pyridines into sp³-rich piperidines is a cornerstone reaction in modern drug development, significantly improving the pharmacokinetic properties and clinical success rates of small-molecule therapeutics. Whether performing a direct reduction of a pyridine core or executing a chemoselective partial hydrogenation of a bipyridine to yield a pyridine-piperidine conjugate , researchers face two fundamental hurdles: the high resonance energy of the pyridine ring and severe catalyst poisoning by the highly basic piperidine product.

This application note provides authoritative, self-validating experimental protocols for the catalytic hydrogenation of pyridines. It covers classical heterogeneous batch methods, modern continuous-flow systems, and state-of-the-art homogeneous ionic hydrogenations.

Mechanistic Causality: Overcoming Catalyst Poisoning

To design a successful hydrogenation protocol, one must understand the causality behind reaction stalling. Pyridine is a weak base (pKₐ ~5.2) and a moderate ligand. However, upon reduction, it forms piperidine, a strong secondary amine (pKₐ ~11.2).

As the reaction progresses, the highly basic piperidine product outcompetes the starting material for binding sites on the transition metal catalyst (e.g., Pt, Pd, Ir, or Rh). This strong σ-donation effectively poisons the catalyst, halting the reaction prematurely[1].

The Solution: By conducting the reaction in the presence of a strong Brønsted acid (such as Glacial Acetic Acid, HCl, or Trifluoroacetic Acid), the piperidine product is immediately protonated upon formation. The resulting piperidinium salt lacks a free lone pair, rendering it incapable of coordinating to the metal center. This "ionic hydrogenation" pathway not only prevents catalyst poisoning but also activates the pyridine ring toward initial hydride transfer[1].

Caption: Mechanistic pathway of ionic pyridine hydrogenation overcoming catalyst poisoning.

Comparative Evaluation of Hydrogenation Systems

The choice of catalytic system dictates the functional group tolerance and scalability of the coupling/reduction. The table below summarizes validated conditions for pyridine-to-piperidine conversions:

| Catalytic System | Catalyst | Solvent / Additive | Temp / Pressure | Key Advantage & Chemoselectivity |

| Heterogeneous Batch | PtO₂ (Adam's Catalyst) | Glacial Acetic Acid | 25 °C / 50–70 bar | Excellent for simple substituted pyridines; acid prevents poisoning[2]. |

| Homogeneous Ionic | [Ir-OMs] complex | MeOH / TFA (3 eq) | 25 °C / 50 bar | High tolerance for reducible groups (nitro, cyano, halogens)[1]. |

| Continuous Flow | 10% Pd/C | EtOAc | 110 °C / 30 bar | Highly scalable; enables integrated CO₂-switchable product isolation[3]. |

| Electrocatalytic | Rh/C (Cathode) | H₂O (AEM electrolyzer) | 25 °C / Ambient | Uses green H₂; operates at ambient pressure with 98% yield[4]. |

Validated Experimental Protocols

Protocol A: Batch Hydrogenation using PtO₂ in Protic Acid

Designed for robust, gram-scale reduction of stable pyridine derivatives[2].

Self-Validating Principle: The reaction utilizes glacial acetic acid to protonate the product. Completion is validated via TLC using ninhydrin stain—unreacted pyridine will not stain, whereas the deprotected piperidine (post-mini-workup) will yield a vivid purple/brown spot.

-

Preparation: In a high-pressure hydrogenation bomb, dissolve the substituted pyridine (10 mmol) in 25 mL of glacial acetic acid.

-

Catalyst Addition: Carefully add 0.1 equivalents (approx. 225 mg) of Platinum(IV) oxide (PtO₂). Caution: PtO₂ can be pyrophoric in the presence of solvent vapors and hydrogen.

-

Purging & Pressurization: Seal the reactor. Purge the system with inert N₂ gas three times, followed by three purges with H₂ gas. Pressurize the vessel to 50–70 bar with H₂.

-

Reaction: Stir vigorously at room temperature (25 °C) for 6–8 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes (indicating absorption of 3 moles of H₂ per mole of substrate).

-

Workup & Basification: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the reduced platinum catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. To release the free piperidine base, resuspend the residue in water and adjust the pH to >12 using 2M NaOH. Extract the aqueous layer with diethyl ether (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure piperidine derivative.

Protocol B: Continuous-Flow Hydrogenation with CO₂-Switchable Isolation

Ideal for process chemistry and scale-up, preventing over-reduction and catalyst degradation[3].

Caption: Continuous-flow hydrogenation workflow featuring CO2-switchable product isolation.

-

System Priming: Pack a flow reactor column with 10 wt% Pd/C. Prime the system with ethyl acetate (EtOAc).

-

Substrate Flow: Pump a 0.1 M solution of the pyridine substrate in EtOAc at a flow rate of 0.5 mL/min.

-

Hydrogenation: Introduce H₂ gas via a T-mixer at 30 bar. Maintain the packed-bed reactor at 110 °C.

-

CO₂-Switchable Extraction: Route the reactor effluent into a biphasic collection vessel containing water. Inject CO₂ gas into the vessel. The CO₂ generates carbonic acid (H₂CO₃) in situ, which selectively protonates the piperidine product (pKₐ ~11.2) without protonating unreacted pyridine (pKₐ ~5.2).

-

Phase Separation: The piperidinium bicarbonate partitions into the aqueous phase, while unreacted pyridine remains in the organic phase. Depressurize and heat the aqueous phase to release CO₂ and recover the pure piperidine[3].

Chemoselective Synthesis of Pyridine-Piperidine Conjugates

When synthesizing pyridine-piperidine conjugates (e.g., the partial reduction of 4,4'-bipyridine or 2,2'-bipyridine), controlling the depth of hydrogenation is critical to prevent over-reduction to the bipyperidine bis-heterocycle.

Strategy for Partial Reduction: Chemoselectivity is achieved by exploiting the basicity differential. By conducting the hydrogenation in the presence of exactly 1.0 equivalent of a strong Brønsted acid per mole of bipyridine, the first ring to be reduced to a piperidine is immediately protonated. This localized positive charge electronically and sterically deactivates the molecule, repelling it from the electrophilic metal catalyst surface and leaving the second pyridine ring perfectly intact.

Alternative: Reductive Transamination (ART) For the direct coupling of a pyridine framework with an exogenous amine to form an N-aryl piperidine conjugate, recent advancements utilize Rh-catalyzed transfer hydrogenation. Using [Cp*RhCl₂]₂ with formic acid, the pyridinium salt is reduced to a dihydropyridine intermediate, intercepted by water, and subsequently coupled with an aryl amine via reductive amination to yield the target pyridine-piperidine-like conjugate in a single pot[5].

References

-

Despois, A., & Cramer, N. "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv, 2025.[Link]

-

Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015. [Link]

-

"Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System." Org. Process Res. Dev., 2017.[Link]

-

"Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds." Journal of the American Chemical Society, 2024.[Link]

-

"Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines." PMC / ACS, 2024.[Link]

Sources

Application Notes and Protocols for the Preparation and Characterization of Pharmaceutical Salts of 4-Methoxy-3-(piperidin-4-yl)pyridine

Abstract

The strategic selection and preparation of pharmaceutical salts are pivotal in drug development, offering a robust avenue to enhance the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the preparation of pharmaceutical salts of 4-Methoxy-3-(piperidin-4-yl)pyridine, a novel heterocyclic entity with therapeutic potential. We will explore a strategic approach to salt screening, grounded in the physicochemical properties of the parent molecule, and provide detailed, step-by-step protocols for the synthesis of the API and a variety of its salt forms. Furthermore, this document outlines the essential analytical techniques for the thorough characterization of these salts, ensuring the selection of a candidate with optimal properties for further development.

Introduction: The Rationale for Pharmaceutical Salt Formation

The conversion of an API into a salt form is a widely employed and highly effective strategy in pharmaceutical development.[1][2] The primary motivation behind salt formation is the potential to favorably modulate key properties of the API that are critical for its ultimate therapeutic success. These properties include:

-

Solubility and Dissolution Rate: Enhanced aqueous solubility and a faster dissolution rate can significantly improve the bioavailability of orally administered drugs.[3][4]

-

Stability: Certain salt forms can exhibit superior solid-state and chemical stability, leading to a longer shelf-life and more robust drug product formulations.[2]

-

Hygroscopicity: Minimizing water uptake is crucial for consistent powder handling, processing, and stability.[5]

-

Crystallinity and Polymorphism: Crystalline salts are generally preferred due to their defined structure and consistent physical properties. Salt screening can also identify different polymorphic forms with varying characteristics.[5][6]

-

Processability: The mechanical properties of a salt, such as flowability and compressibility, can be more amenable to manufacturing processes like tableting.

The fundamental principle of salt formation lies in the reaction between an acidic or basic API and a suitable counter-ion to form an ionic complex.[6] For a basic API like 4-Methoxy-3-(piperidin-4-yl)pyridine, a range of pharmaceutically acceptable acids can be utilized as salt formers. The success of this process hinges on a thorough understanding of the API's physicochemical properties, most notably its pKa.

Synthesis of the Parent Molecule: 4-Methoxy-3-(piperidin-4-yl)pyridine

A robust and scalable synthesis of the parent API is a prerequisite for any salt formation program. The following multi-step synthesis outlines a plausible route to 4-Methoxy-3-(piperidin-4-yl)pyridine.

Overall Synthetic Scheme

Caption: Proposed multi-step synthesis of 4-Methoxy-3-(piperidin-4-yl)pyridine.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

-

Formation of the Vinyl Triflate: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the resulting enolate solution for 1 hour at -78 °C. Then, add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Miyaura Borylation: To a solution of the vinyl triflate (1.0 eq) in 1,4-dioxane, add bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2 (0.05 eq). Degas the mixture and heat to 80 °C for 12-16 hours under an inert atmosphere. After cooling to room temperature, filter the reaction mixture through a pad of Celite®, and concentrate the filtrate. The residue is purified by column chromatography to yield tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate.

-

Hydrogenation: Dissolve the product from the previous step in methanol and add Pd/C (10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the catalyst through Celite® and concentrate the filtrate to obtain the desired N-Boc-piperidine boronic acid pinacol ester.

Step 2: Suzuki Coupling

-

To a degassed mixture of 3-bromo-4-methoxypyridine (1.0 eq), the N-Boc-piperidine boronic acid pinacol ester (1.2 eq), and sodium carbonate (2.0 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours under an inert atmosphere.

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-4-(4-methoxypyridin-3-yl)piperidine-1-carboxylate.

Step 3: N-Boc Deprotection

-

Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to afford 4-Methoxy-3-(piperidin-4-yl)pyridine as its hydrochloride salt.

-

To obtain the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., Na2CO3 or NaOH) to pH >10, and extract with an organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts are then dried and concentrated to yield the free base.

Pre-formulation Assessment and Salt Former Selection

A rational approach to salt screening begins with a thorough characterization of the free base.

Physicochemical Characterization of the Free Base

| Property | Method | Result | Significance |

| pKa | Potentiometric Titration | pKa1 ≈ 6.5 (Pyridine N)pKa2 ≈ 9.8 (Piperidine N) | The piperidine nitrogen is significantly more basic and will be the site of protonation.[7] |

| Aqueous Solubility | HPLC-UV | Low (e.g., < 0.1 mg/mL at pH 7.4) | Salt formation is highly desirable to improve solubility and potential bioavailability. |

| LogP | Shake-Flask Method | e.g., 2.5 | Indicates moderate lipophilicity. |

| Solid-State Form | XRPD, DSC | e.g., Crystalline solid, m.p. 120 °C | Provides a baseline for comparison with new salt forms. |

Rationale for Counter-ion Selection

The "pKa rule" is a guiding principle for successful salt formation, which states that the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the basic API.[2] Given the estimated pKa of the piperidine nitrogen in 4-Methoxy-3-(piperidin-4-yl)pyridine is approximately 9.8, a wide range of pharmaceutically acceptable acids with pKa values less than 7 are suitable candidates.

A diverse set of counter-ions should be screened to explore a broad range of physicochemical properties. This includes inorganic acids, sulfonic acids, and carboxylic acids of varying chain lengths and functionalities.

Table of Potential Counter-ions:

| Acid | pKa | Acid Type |

| Hydrochloric Acid | -7.0 | Inorganic |

| Sulfuric Acid | -3.0 | Inorganic |

| Methanesulfonic Acid | -1.9 | Sulfonic |

| Benzenesulfonic Acid | -2.8 | Sulfonic |

| p-Toluenesulfonic Acid | -2.8 | Sulfonic |

| Acetic Acid | 4.76 | Carboxylic |

| Succinic Acid | 4.2, 5.6 | Dicarboxylic |

| Fumaric Acid | 3.0, 4.5 | Dicarboxylic |

| Maleic Acid | 1.9, 6.1 | Dicarboxylic |

| L-Tartaric Acid | 3.0, 4.4 | Hydroxy Dicarboxylic |

| Citric Acid | 3.1, 4.8, 6.4 | Tricarboxylic |

Salt Screening and Preparation Protocols

A tiered approach to salt screening allows for efficient identification of promising candidates.

Caption: Tiered workflow for pharmaceutical salt screening and selection.

General Protocol for Salt Formation (Small Scale)

-

Dissolve 4-Methoxy-3-(piperidin-4-yl)pyridine (e.g., 50 mg, 1.0 eq) in a suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate) in a small vial.

-

In a separate vial, dissolve the chosen acid (1.0 eq) in the same solvent.

-

Add the acid solution dropwise to the solution of the free base while stirring.

-

If a precipitate forms immediately, continue stirring for a period (e.g., 1-2 hours) at room temperature.

-

If no precipitate forms, allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen.

-

Alternatively, for less soluble salts, cooling the solution or adding an anti-solvent (a solvent in which the salt is poorly soluble) can induce crystallization.

-

Collect any solid material by filtration or centrifugation, wash with a small amount of the solvent, and dry under vacuum.

Characterization of Pharmaceutical Salts

A battery of analytical techniques is essential to fully characterize the newly formed salts and to select the optimal candidate.

X-Ray Powder Diffraction (XRPD)

-

Purpose: To determine the solid-state form of the material (crystalline or amorphous) and to identify different polymorphic forms. Each crystalline solid will have a unique diffraction pattern.

-

Protocol: A small amount of the powdered sample is placed on a sample holder and irradiated with X-rays at various angles. The resulting diffraction pattern is recorded.

Thermal Analysis (DSC and TGA)

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point, and to detect phase transitions and desolvation events.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates and to assess thermal stability.

-

Protocol (DSC): A small amount of the sample (1-5 mg) is hermetically sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min).

-

Protocol (TGA): A small amount of the sample (5-10 mg) is placed in a pan and heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

Dynamic Vapor Sorption (DVS)

-

Purpose: To assess the hygroscopicity of the salt by measuring the change in mass as a function of relative humidity (RH) at a constant temperature.

-

Protocol: A sample is placed in the DVS instrument, and the RH is incrementally increased and then decreased, while the mass of the sample is continuously monitored.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the salt and to quantify its solubility.

-

Protocol (Purity): A solution of the salt is injected into an HPLC system with a suitable column and mobile phase. The area of the main peak relative to the total peak area gives the purity.

-

Protocol (Solubility): An excess of the salt is slurried in a specific solvent (e.g., water, buffer) for a set period (e.g., 24 hours). The suspension is then filtered, and the concentration of the API in the filtrate is determined by HPLC.

Data Presentation and Interpretation

The data gathered from the characterization experiments should be tabulated for easy comparison, allowing for an informed decision on the lead salt candidate.

Table of Comparative Physicochemical Properties of 4-Methoxy-3-(piperidin-4-yl)pyridine Salts (Hypothetical Data):

| Salt Form | Stoichiometry (API:Acid) | Melting Point (°C) | Aqueous Solubility (mg/mL at 25°C) | Hygroscopicity (% weight gain at 80% RH) |

| Free Base | - | 120 | < 0.1 | 0.5 |

| Hydrochloride | 1:1 | 215 | 25 | 2.1 |

| Mesylate | 1:1 | 188 | 50 | 0.8 |

| Succinate | 2:1 | 155 | 15 | 1.5 |

| L-Tartrate | 1:1 | 172 | 35 | 1.2 |

Conclusion

The successful development of a pharmaceutical salt of 4-Methoxy-3-(piperidin-4-yl)pyridine requires a systematic and scientifically driven approach. By thoroughly characterizing the parent API, employing a rational salt screening strategy, and utilizing a comprehensive suite of analytical techniques, researchers can identify and select a salt form with optimized physicochemical properties. The protocols and methodologies outlined in this guide provide a robust framework for achieving this goal, ultimately accelerating the progression of promising new chemical entities towards clinical development.

References

-

Improved Pharma. (2021, February 14). Salt Screening. [Link]

-

Chem Zipper. (2019, December 31). Pyridine is almost 1 million times less basic than piperidine? Why?. [Link]

-

Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. [Link]

-

GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

-

Filo. (2025, May 7). (a) Compare the Basicity of Pyrrole, Piperidine nd Pyridine. (b) Give the... [Link]

-

AKJournals. (n.d.). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. [Link]

-

MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

Chemistry Stack Exchange. (2024, May 10). Why is Piperidine more basic than Pyridine? [duplicate]. [Link]

-

Quora. (2019, January 17). Which is more basic among Pyridine, Pyrrole and Piperidine?. [Link]

-

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

-

PubMed. (2015, June 15). An evaluation of salt screening methodologies. [Link]

Sources

Application Note: Advanced Cross-Coupling Strategies for 3-Substituted Pyridines

Executive Summary

3-Substituted pyridines are ubiquitous structural motifs in modern drug discovery, serving as core scaffolds in numerous kinase inhibitors, neurological agents, and agrochemicals. However, the functionalization of the C3 position via palladium-catalyzed cross-coupling presents significant synthetic hurdles. This application note provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols for executing Suzuki-Miyaura and Buchwald-Hartwig reactions on 3-halopyridines. By leveraging advanced precatalyst architectures and rational ligand design, these protocols overcome inherent catalyst deactivation pathways to deliver high-yielding, scalable results.

Mechanistic Challenges: The "Pyridine Problem"

Cross-coupling at the 3-position of a pyridine ring is notoriously difficult compared to the 2- or 4-positions[1]. This difficulty arises from two distinct mechanistic bottlenecks:

-

Electronic Deactivation: The C3 position is less electronically activated toward oxidative addition by the transition metal catalyst. While 2-halopyridines readily undergo oxidative addition, 3-halopyridines require higher activation energy, often necessitating elevated temperatures that can degrade sensitive substrates[1].

-

Catalyst Poisoning (The "Pyridine Problem"): The lone pair of electrons on the pyridine nitrogen is a strong

-donor. It readily coordinates to the active palladium(0) or palladium(II) metal center, displacing necessary ancillary ligands and forming a stable, catalytically inactive complex (catalyst poisoning)[2],[1]. In continuous or prolonged reactions, this leads to a progressive accumulation of the poison on the active sites, halting the catalytic cycle[2].

Diagram 1: Mechanism of steric shielding preventing pyridine-induced catalyst poisoning.

Catalyst and Ligand Design Principles

To circumvent catalyst poisoning and accelerate oxidative addition, the selection of the catalyst system is paramount.

-

Steric Shielding via Bulky Ligands: The use of specialized, electron-rich, and sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos , BrettPhos , or tBuXPhos is highly recommended[3],[4]. The immense steric bulk of these ligands physically blocks the pyridine nitrogen from coordinating to the palladium center, while their electron-rich nature accelerates the challenging oxidative addition at the C3 position[3]. Similarly, highly hindered N-heterocyclic carbene (NHC) complexes like Pd-PEPPSI-IPentCl utilize 3-pentyl-substituted N-aryl groups to force the catalyst into active states and mitigate poisoning[5].

-

Precatalyst Generations (G2/G3): Traditional catalyst generation from Pd(OAc)2 and free ligand often requires elevated temperatures, during which the unprotected Pd can be poisoned by the pyridine substrate. Second- (G2) and third-generation (G3) cyclometalated precatalysts (e.g., CX123 / Pd(RuPhos)G2) rapidly generate the active, mono-ligated Pd(0) species at ambient temperatures using mild bases, dramatically expanding the operational window and outcompeting the poisoning pathway[4].

Quantitative Data: Reaction Condition Matrix

The following table summarizes the optimized, field-proven conditions for cross-coupling 3-halopyridines based on the reaction type and coupling partner[3],[6],[4].

| Reaction Type | Coupling Partner | Preferred Precatalyst | Ligand | Base | Solvent System | Temp (°C) |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(RuPhos)G2 (CX123) | RuPhos | K₂CO₃ or K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 80–100 |

| Buchwald-Hartwig | Secondary Amines | Pd(RuPhos)G3 (CX133) | RuPhos | NaOtBu or Cs₂CO₃ | Anhydrous Toluene | 80–110 |

| Buchwald-Hartwig | Primary Amines | Pd(BrettPhos)G3 | BrettPhos | LiHMDS or NaOtBu | Anhydrous Dioxane | 80–110 |

| Buchwald-Hartwig | Amides / Weak Nucleophiles | Pd(tBuXPhos)G3 (CX135) | tBuXPhos | K₃PO₄ or Cs₂CO₃ | Anhydrous Toluene | 100–110 |

Experimental Protocols

Diagram 2: Standardized workflow for air-sensitive cross-coupling of 3-halopyridines.

Suzuki-Miyaura Cross-Coupling of 3-Halopyridines

This protocol utilizes a biphasic solvent system to ensure the solubility of the inorganic base and the activation of the boronic acid, while the G2 precatalyst prevents nitrogen-induced poisoning[6],[4].

Materials:

-

3-Bromopyridine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(RuPhos)G2 (0.02 mmol, 2 mol%)[4]

-

K₂CO₃ (2.0 mmol, 2.0 equiv)[6]

-

1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromopyridine, arylboronic acid, and K₂CO₃.

-

Degassing (Critical Step): Add 1,4-Dioxane and Water. Seal the tube with a rubber septum and degas the biphasic mixture by sparging with ultra-pure Argon for 15 minutes. Causality: Rigorous degassing prevents the oxidation of the highly active, electron-rich Pd(0) species generated in situ[2].

-

Catalyst Addition: Briefly open the septum under a positive flow of Argon and add the Pd(RuPhos)G2 precatalyst. Reseal and purge the headspace with Argon for an additional 3 minutes.

-

Reaction: Place the sealed tube in a preheated oil bath at 80 °C. Stir vigorously (1000 rpm) for 12 hours. Monitor the reaction progress via LC-MS or TLC.

-

Workup: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the base and break down boron byproducts[6]. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography.

Buchwald-Hartwig Amination of 3-Halopyridines

Amination of 3-halopyridines is highly sensitive to moisture and oxygen. The use of anhydrous conditions and strong bases is required[3].

Materials:

-

3-Chloropyridine or 3-Bromopyridine (1.0 mmol, 1.0 equiv)

-

Secondary Amine (1.2 mmol, 1.2 equiv)

-

Pd(RuPhos)G3 (0.02 mmol, 2 mol%)[4]

-

Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

-

Anhydrous Toluene (5.0 mL)[3]

Step-by-Step Methodology:

-

Glovebox Setup: In an argon-filled glovebox, add the 3-halopyridine, secondary amine, NaOtBu, and Pd(RuPhos)G3 to an oven-dried reaction vial equipped with a PTFE-lined septum cap and stir bar. Causality: NaOtBu is highly hygroscopic; exposure to ambient moisture will rapidly deactivate the base and stall the catalytic cycle.

-

Solvent Addition: Add anhydrous toluene (5.0 mL) to the vial. Seal the vial tightly before removing it from the glovebox.

-

Reaction: Transfer the vial to a heating block preheated to 100 °C. Stir for 12–24 hours[3].

-

Workup (Self-Validating): Cool to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. A clear, distinct color change (often from dark red/brown to yellow/orange) indicates successful removal of the bulk catalyst.

-

Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.

Troubleshooting & Optimization

When working with 3-substituted pyridines, deviations from expected yields usually stem from the "Pyridine Problem" or reagent degradation. Use the following logic to troubleshoot[6],[2]:

-

Observation: Low Conversion / Starting Material Remains Intact

-

Cause: Catalyst poisoning by the pyridine nitrogen or premature catalyst death via oxidation[2].

-

Intervention: Ensure strict anaerobic conditions. If using a first-generation catalyst (e.g., Pd(PPh₃)₄), switch to a bulky G3 precatalyst (e.g., Pd(tBuXPhos)G3) to sterically shield the metal[4]. Alternatively, slightly increase the catalyst loading (e.g., from 2 mol% to 5 mol%) to compensate for the fraction of deactivated catalyst[2].

-

-

Observation: High Levels of Dehalogenated Pyridine (Suzuki)

-

Cause: Protodehalogenation competes with transmetalation. The transmetalation step is too slow.

-

Intervention: Switch to a more soluble or stronger base (e.g., replace K₂CO₃ with Cs₂CO₃)[6]. Ensure adequate water content in the solvent system (up to 20% v/v) to facilitate the formation of the reactive boronate species.

-

-